molecular formula C23H20BrN7 B15087946 4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

Cat. No.: B15087946
M. Wt: 474.4 g/mol
InChI Key: RVINHMXPLDULLW-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the bromophenyl and tetrazole intermediates, which are then coupled under controlled conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C23H20BrN7

Molecular Weight

474.4 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[(5-phenyltetrazol-2-yl)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C23H20BrN7/c24-18-11-9-16(10-12-18)20-14-30-23-19(20)8-4-5-13-29(23)21(26-30)15-31-27-22(25-28-31)17-6-2-1-3-7-17/h1-3,6-7,9-12,14H,4-5,8,13,15H2

InChI Key

RVINHMXPLDULLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Br)CN5N=C(N=N5)C6=CC=CC=C6

Origin of Product

United States

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